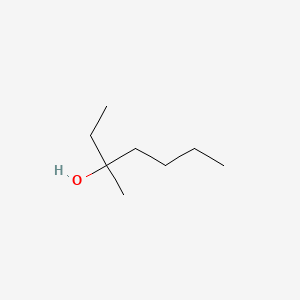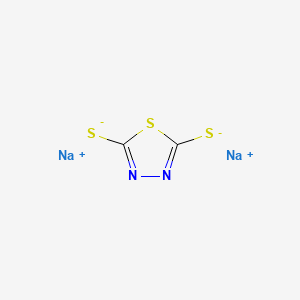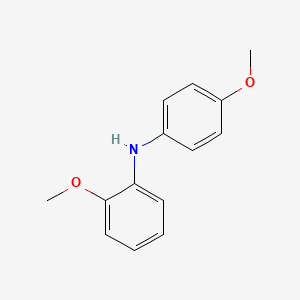
2-Methoxy-N-(4-methoxyphenyl)aniline
Descripción general
Descripción
2-Methoxy-N-(4-methoxyphenyl)aniline is a chemical compound that is not directly discussed in the provided papers. However, related compounds with methoxy groups and aniline structures are mentioned, which can provide insights into the properties and reactivity of the compound . For instance, the synthesis of related compounds such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine shows the potential for creating complex molecules with anticancer properties . The methoxy groups in these compounds may influence their electronic properties and reactivity.
Synthesis Analysis
The synthesis of related methoxy-containing anilines involves various chemical reactions. For example, the synthesis of 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid from anisole demonstrates the use of Friedel-Crafts reactions, which could be relevant for synthesizing 2-Methoxy-N-(4-methoxyphenyl)aniline . Additionally, the solid-phase synthesis of N-(4-hydroxyphenylmethylene)-p-methoxyaniline at room temperature suggests that similar conditions could be applied to synthesize the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds can be analyzed using various spectroscopic methods. For instance, the crystal growth and structural analysis of 4-Methoxy-N-(nitrobenzylidene)-aniline were performed using FT-IR, FT-Raman, and X-ray diffraction, which could also be applied to study the structure of 2-Methoxy-N-(4-methoxyphenyl)aniline .
Chemical Reactions Analysis
The chemical reactivity of methoxy-substituted anilines can be complex. The photoisomerization of N-(2-methoxybenzylidene)aniline, for example, involves nonadiabatic surface-hopping dynamics and conical intersections, indicating that the compound of interest may also exhibit interesting photochemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted anilines can be influenced by their molecular structure. The presence of methoxy groups can affect the boiling point, solubility, and electronic properties of the compound. The synthesis of methyl N-phenyl carbamate by methoxycarbonylation of aniline with dimethyl carbonate provides insights into the reactivity of anilines with methoxy groups, which could be relevant for understanding the properties of 2-Methoxy-N-(4-methoxyphenyl)aniline .
Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies
2-Methoxy-N-(4-methoxyphenyl)aniline is involved in the fluorescence quenching study of boronic acid derivatives. These derivatives demonstrate negative deviation in the Stern–Volmer plots, suggesting the existence of different conformers in the ground state. This phenomenon is significant in understanding the conformational changes due to intermolecular and intramolecular hydrogen bonding in alcohol environments, which is crucial for the study of fluorescence properties (Geethanjali et al., 2015).
Oxidation Reactions
This compound plays a role in the selective oxidation of anilines to produce azoxyarenes, a process catalyzed by hydrogen peroxide and selenium dioxide. The reaction under specific conditions also yields 4-alkoxy-N-(4-nitrophenyl)anilines, alongside other oxidation by-products. This is pivotal in exploring the reaction pathways of aniline oxidation and understanding its chemical behavior (Gebhardt et al., 2008).
Application in Solar Cells
2-Methoxy-N-(4-methoxyphenyl)aniline is utilized in synthesizing arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties. These compounds show promise as efficient hole transporting materials for stable perovskite solar cells. Their application demonstrates better thermal stability than conventional materials and contributes to the development of more efficient solar energy technologies (Liu et al., 2016).
Pharmacological Applications
In pharmacology, derivatives of 2-Methoxy-N-(4-methoxyphenyl)aniline have been explored for their potential as anticancer and HIV treatment agents. These compounds have been evaluated for their antimicrobial activity, demonstrating significant medical research applications (Patel et al., 2013).
Molecular Structure Analysis
The compound is also significant in the theoretical and experimental investigation of molecular structures, where it has been characterized using various spectroscopic techniques. This analysis is crucial for understanding its physical, chemical, and electronic properties, which have broader implications in materials science and chemistry (Efil & Bekdemir, 2014).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The mode of action of 2-Methoxy-N-(4-methoxyphenyl)aniline is not well-documented. As a derivative of aniline, it may share some of its properties. Anilines are known to undergo various chemical reactions, including electrophilic substitution, oxidation, and reduction . .
Biochemical Pathways
Anilines are involved in a variety of biochemical processes, including the synthesis of dyes and pigments . .
Pharmacokinetics
The compound has a LogP value of 3.69, indicating its lipophilicity . Lipophilic compounds are generally well-absorbed and can cross biological membranes. The compound also has two hydrogen bond acceptors and one hydrogen bond donor , which can influence its solubility and distribution.
Propiedades
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)17-2/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSWUODVYUAQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-(4-methoxyphenyl)aniline | |
CAS RN |
58751-07-8 | |
| Record name | 2-Methoxy-N-(4-methoxyphenyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



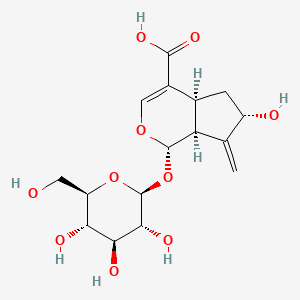
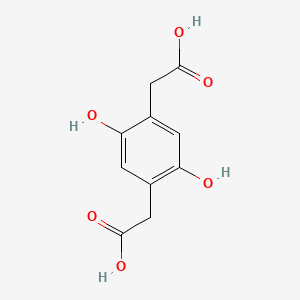
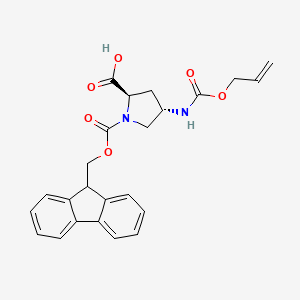

![1,4-Bis[(E)-4-(diphenylamino)styryl]benzene](/img/structure/B3029143.png)
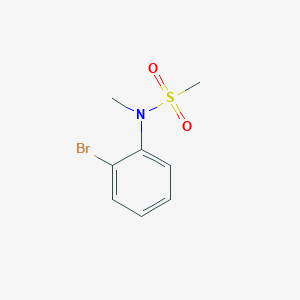
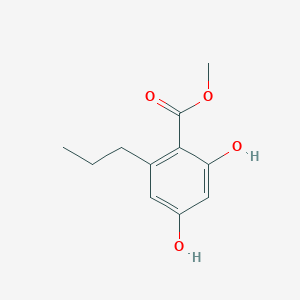

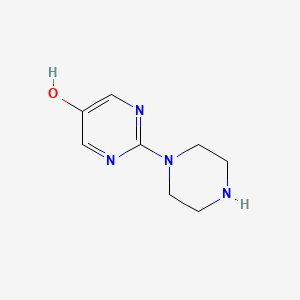
![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)
